2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine
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Overview
Description
2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine is a complex organic compound with a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base, can yield pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrimidine derivative with an additional hydroxyl group, while reduction could produce a more saturated compound.
Scientific Research Applications
2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving pyrimidine derivatives.
Industry: It could be used in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for 2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes or receptors that recognize the pyrimidine core. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents. Examples are:
- 2-cyclopropyl-6-ethyl-N-[(2-hydroxypyridin-3-yl)methyl]pyrimidin-4-amine
- 2-cyclopropyl-6-ethyl-N-[(2-chloropyridin-3-yl)methyl]pyrimidin-4-amine
Uniqueness
The uniqueness of 2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine lies in its specific substituents, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
2-cyclopropyl-6-ethyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-3-13-9-14(20-15(19-13)11-6-7-11)18-10-12-5-4-8-17-16(12)21-2/h4-5,8-9,11H,3,6-7,10H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNGVPHSICWULY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)NCC3=C(N=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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